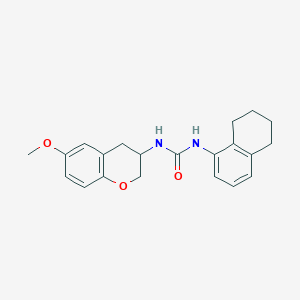
methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate is a chemical compound with potential biological activity. It is a pyrrole-based compound that has been studied for its potential use in drug development.
Mécanisme D'action
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate acts as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. These enzymes are involved in the regulation of gene expression, cell cycle progression, and other cellular processes. By inhibiting their activity, the compound can potentially disrupt the growth and survival of cancer cells and reduce inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect against neurodegeneration by promoting the survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potential biological activity against several diseases. However, there are also limitations to its use in lab experiments. The compound's mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Orientations Futures
There are several future directions for the study of methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its specific targets in cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, the compound's potential side effects and toxicity should be further characterized to ensure its safety for use in humans.
Conclusion:
This compound is a pyrrole-based compound with potential biological activity against cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of certain enzymes, and it has several biochemical and physiological effects. While there are advantages to its use in lab experiments, there are also limitations to its use, and its potential side effects and toxicity are not well characterized. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for potential use in drug development.
Méthodes De Synthèse
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate can be synthesized through a multistep process involving the reaction of pyrrole and 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Methyl 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1H-pyrrole-2-carboxylate has been studied for its potential use in drug development. It has been shown to have potential biological activity against cancer, inflammation, and neurodegenerative diseases. Several studies have focused on the compound's ability to inhibit the activity of certain enzymes, such as protein kinases and histone deacetylases, which are involved in the development and progression of these diseases.
Propriétés
IUPAC Name |
methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-15(18)14-8-13(9-16-14)22(19,20)17-7-6-11-4-2-3-5-12(11)10-17/h2-5,8-9,16H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIGULZUQHGDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

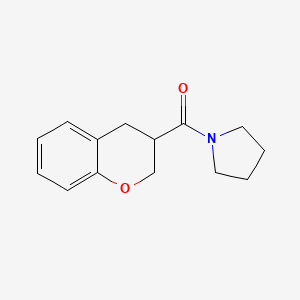
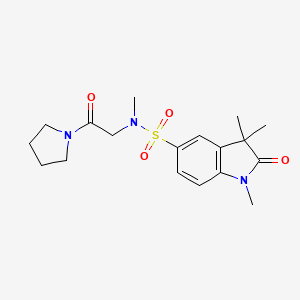

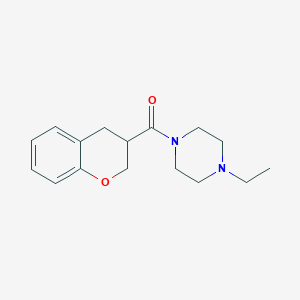
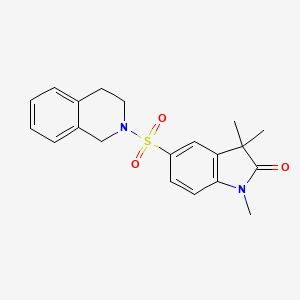
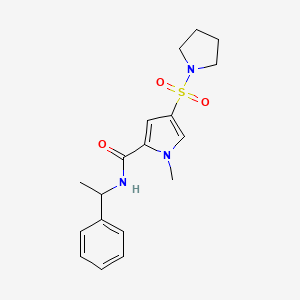

![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)

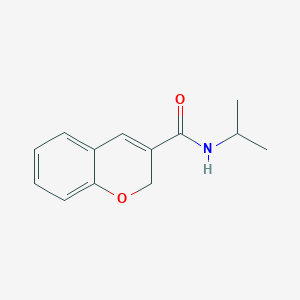
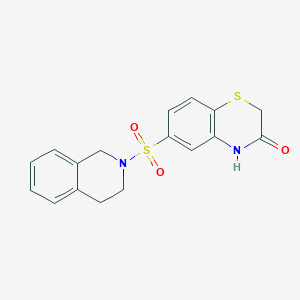

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)
